Cdc42 GTPase Inhibition vs. Unrelated 1,2,4-Oxadiazoles in the Same Multiplex Screening Cascade
CAS 2320680-31-5 was profiled in a focused library of oxadiazole SAR compounds in multiplex dose-response assays for Cdc42 inhibition. In the same assay system, many structurally distinct 1,2,4-oxadiazoles lacking the 3-chlorophenyl–pyrrole–acetonitrile motif showed no significant inhibition. Without alternative authentic samples, this Cdc42-targeted screening provenance differentiates the compound from general-purpose oxadiazole building blocks [1].
| Evidence Dimension | Cdc42 GTPase inhibition in multiplexed in vitro assay |
|---|---|
| Target Compound Data | Identified as active in Cdc42-specific screening cascade from an oxadiazole SAR library (specific IC50 value for this exact compound not publicly reported) |
| Comparator Or Baseline | Unrelated 1,2,4-oxadiazoles from the same library that lacked the 3-chlorophenyl–pyrrole–acetonitrile scaffold demonstrated no significant Cdc42 inhibition |
| Quantified Difference | Qualitative screening hit confirmed; precise fold-selectivity unavailable due to lack of public data |
| Conditions | Multiplex dose-response GTPase assay against Cdc42 wild-type and activated mutant; University of New Mexico screening platform |
Why This Matters
Procurement of this specific compound ensures continuity with a screening-validated Cdc42 inhibitor scaffold, avoiding the negative selection risk associated with untested, generic oxadiazole alternatives.
- [1] BindingDB Assay Summary: Oxadiazole SAR compounds tested via Multiplex dose response to identify specific small molecule inhibitors of Ras and Ras-related GTPases specifically Cdc42 wildtype. University of New Mexico. PubChem AID:2051; AID:2009. View Source
